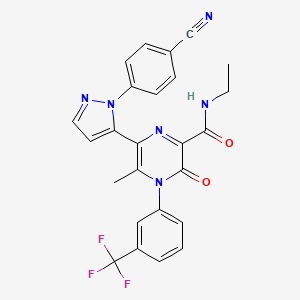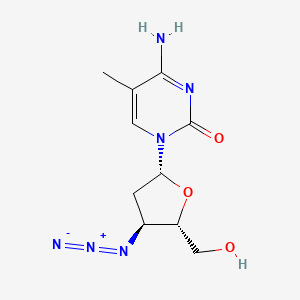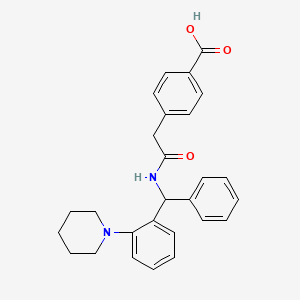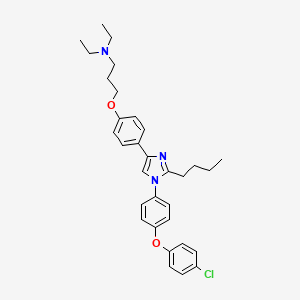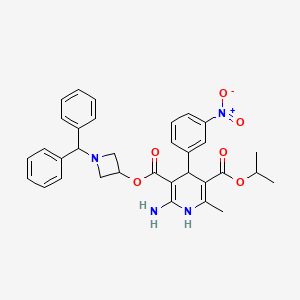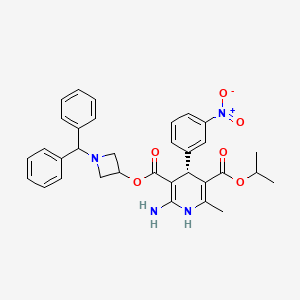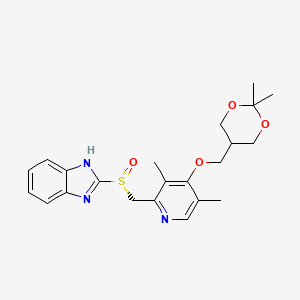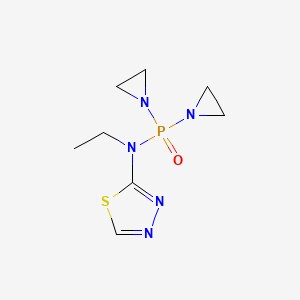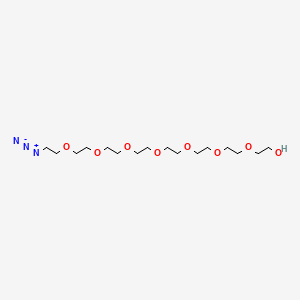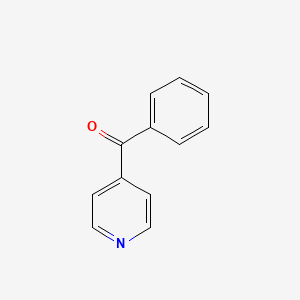
4-ベンゾイルピリジン
概要
説明
4-Benzoylpyridine, also known as phenyl 4-pyridyl ketone, is an organic compound with the molecular formula C12H9NO. It is a derivative of pyridine, where a benzoyl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
科学的研究の応用
4-Benzoylpyridine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including anticonvulsant properties.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
作用機序
Target of Action
The primary targets of 4-Benzoylpyridine are the glutamate, dopamine, and serotonin receptors in the brain . These receptors play a crucial role in maintaining various brain functions, including wakefulness levels, psychological and physical activity, behavior regulation, learning, memory, and perception of sensory and pain impulses .
Mode of Action
4-Benzoylpyridine interacts with its targets in a specific way. After exposure to a maximum electric shock (MES) and subsequent tonic-clonic seizures, there is an increase in the density of NMDA receptors in the hippocampus by 27% and a decrease in the number of mGluII receptors (mGluR2/3) by 25% in the prefrontal cortex of the brain of rats .
Pharmacokinetics
It is known that the compound has a pronounced anticonvulsant effect .
Result of Action
The anticonvulsant effects of 4-Benzoylpyridine are accompanied by the restoration of the number of D2 receptors in the striatum . The compound prevents convulsions and protects 100% of animals against death in a dose-dependent manner in the maximal electroshock seizure test .
生化学分析
Biochemical Properties
4-Benzoylpyridine interacts with several enzymes and proteins. One such enzyme is human monomeric carbonyl reductase 3 (hCBR3), which exhibits limited catalytic activity towards 4-Benzoylpyridine . The nature of this interaction involves the reduction of 4-Benzoylpyridine, a process catalyzed by hCBR3 .
Cellular Effects
The effects of 4-Benzoylpyridine on cells are primarily observed in its interactions with enzymes like hCBR3. These interactions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-Benzoylpyridine exerts its effects through binding interactions with biomolecules like hCBR3 . This interaction does not significantly activate or inhibit the enzyme but does result in the reduction of 4-Benzoylpyridine .
Metabolic Pathways
4-Benzoylpyridine is involved in metabolic pathways through its interactions with enzymes like hCBR3
準備方法
Synthetic Routes and Reaction Conditions
4-Benzoylpyridine can be synthesized through several methods. One common approach involves the reaction of cyanopyridines with hydroxy or alkoxy substituted benzenes in the presence of a Lewis acid catalyst . Another method includes the hydrogenation of functionalized pyridines using a rhodium oxide catalyst .
Industrial Production Methods
Industrial production of 4-Benzoylpyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently .
化学反応の分析
Types of Reactions
4-Benzoylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can participate in substitution reactions where the benzoyl or pyridine ring is modified.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen sources for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. Conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions include alcohol derivatives, oxides, and substituted pyridine compounds. These products have significant applications in various fields, including pharmaceuticals and agrochemicals .
類似化合物との比較
Similar Compounds
Compounds similar to 4-Benzoylpyridine include:
- 2-Benzoylpyridine
- 3-Benzoylpyridine
- 4-Acetylpyridine
Uniqueness
4-Benzoylpyridine is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. Its benzoyl group at the fourth position of the pyridine ring provides unique chemical properties and reactivity compared to its analogs .
特性
IUPAC Name |
phenyl(pyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFLCXNDKRUHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022262 | |
| Record name | 4-Benzoylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Benzoylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19996 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000367 [mmHg] | |
| Record name | 4-Benzoylpyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19996 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14548-46-0 | |
| Record name | 4-Benzoylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14548-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzoylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014548460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Benzoylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9488 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, phenyl-4-pyridinyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Benzoylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 4-pyridyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BENZOYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524YQ3O21T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-benzoylpyridine?
A1: The molecular formula of 4-benzoylpyridine is C12H9NO, and its molecular weight is 183.20 g/mol. []
Q2: What spectroscopic data is available for characterizing 4-benzoylpyridine?
A2: Several spectroscopic techniques have been employed to characterize 4-benzoylpyridine, including:
- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule, particularly the carbonyl group vibrations. [, , ]
- Raman spectroscopy: Offers complementary information to IR, sensitive to vibrations involving polarizable bonds. Polarized Raman spectra in various environments have been studied. []
- UV-Vis spectroscopy: Used to study electronic transitions within the molecule, revealing information about excited states. [, , , ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C NMR data have been reported, aiding in structural elucidation and understanding electronic environments within the molecule. [, , ]
- Surface-Enhanced Raman Scattering (SERS): Employed to study the adsorption behavior of 4-benzoylpyridine on silver surfaces. []
Q3: Does 4-benzoylpyridine exhibit catalytic activity?
A3: While not a catalyst itself, 4-benzoylpyridine plays a crucial role in several photocatalytic reactions:
- Photoinduced Oxidation of Alcohols: Acts as an efficient oxidant under photoirradiation, enabling the conversion of secondary alcohols to ketones with high functional group tolerance. []
- C(sp3)–H Bond Naphthylation: Mediates light-driven naphthylation of C(sp3)–H bonds adjacent to oxygen or nitrogen atoms using sulfonylnaphthalene. []
- Photoinduced C(sp3)–H Azidation: Facilitates the direct azidation of C(sp3)–H bonds in cyclic alkanes and heterocycles under photoirradiation using tosyl azide. []
- Formal Formylation of C(sp3)–H Bonds: Enables the introduction of an aldoxime group to carbon chains via photoinduced C(sp3)–H bond cleavage and subsequent reaction with arylsulfonyl oxime. []
Q4: What is the proposed mechanism of 4-benzoylpyridine in these photocatalytic reactions?
A4: The proposed mechanism generally involves the following steps:
Q5: How does the position of the benzoyl group on the pyridine ring affect its properties?
A5: The position of the benzoyl group significantly impacts the properties of benzoylpyridines. For example:
- Photophysical Properties: 2-, 3-, and 4-benzoylpyridines exhibit different triplet yields and lifetimes, influencing their efficiency in sensitizing biacetyl phosphorescence. []
- Electrochemical Reduction: The rotation of the pyridine ring in the radical anion is restricted in 4-benzoylpyridine, possibly in 2-benzoylpyridine, but appears to occur at an intermediate rate in 3-benzoylpyridine. []
- Reaction with Thiophosphine Sulfide: 2- and 4-benzoylpyridines do not yield thioketones when reacted with the dimer of p-methoxyphenylthionophosphine sulfide, unlike other substituted benzophenones and 3-benzoylpyridine. []
Q6: How do structural modifications of 4-benzoylpyridine impact its anticonvulsant activity?
A6: Studies exploring 3-alkoxycarbonylaminomethylcarbonylamino-4-(arylcarbonyl)pyridines as potential anticonvulsants revealed that:
- Aryl substituent effects: The substituent on the aryl ring of the 4-arylcarbonyl group significantly influences activity in both subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) induced seizure tests. The potency order is generally 2-F > 2-H > 2-Cl. []
- 3-Substituent effects: Compounds with a 3-benzyloxycarbonylaminomethylcarbonylamino group exhibit moderate activity in the scPTZ test, while those with a 3-tert-butoxycarbonylaminomethylcarbonylamino group are inactive. []
- N-Methylation: N-Methylation of the 3-substituent generally increases potency in the scPTZ test but does not affect activity in the MES screen. []
Q7: Have computational methods been applied to study 4-benzoylpyridine?
A7: Yes, computational chemistry techniques have been employed to investigate various aspects of 4-benzoylpyridine and its complexes:
- Density Functional Theory (DFT): Used to calculate molecular properties, including geometries, electronic structures, vibrational frequencies, and excited state energies. [, , , , ]
- Quantum Monte Carlo (QMC) simulations: Employed to model magnetic properties of manganese-μ-azido complexes containing 4-benzoylpyridine as a ligand. []
- Molecular Orbital (MO) analysis: Applied to understand the electronic interactions and superexchange pathways in manganese(II) complexes bridged by dicyanamide ligands. []
Q8: What is known about the interaction of 4-benzoylpyridine with carbonyl reductase?
A8: 4-Benzoylpyridine is a substrate for carbonyl reductase enzymes, particularly those found in pig heart. Studies have shown:
- Inhibition by 9,10-phenanthrenequinone: 9,10-phenanthrenequinone, a component of diesel exhaust particles, potently inhibits the reduction of 4-benzoylpyridine by pig heart carbonyl reductase. []
- Inhibition by Fatty Acids: The length of the carbon chain and presence of double bonds in fatty acids influences their ability to inhibit the reduction of 4-benzoylpyridine by rabbit heart carbonyl reductase. []
Q9: What is the potential of 4-benzoylpyridine oxime derivatives as anticonvulsants?
A9: 4-Benzoylpyridine oxime derivatives, specifically GIZH-298, have demonstrated promising anticonvulsant activity in a rat model of epilepsy:
- Reduced epileptic discharges: GIZH-298 significantly decreased high-amplitude generalized discharges in various brain regions following homocysteine thiolactone-induced epileptic status. []
- Suppression of seizures: GIZH-298 effectively eliminated generalized tonic-clonic seizures and protected against death in rats with cobalt-induced epileptic lesions. []
- Improved efficacy compared to valproic acid: GIZH-298 showed faster onset and higher efficacy in suppressing epileptic activity compared to valproic acid, a commonly used antiepileptic drug. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
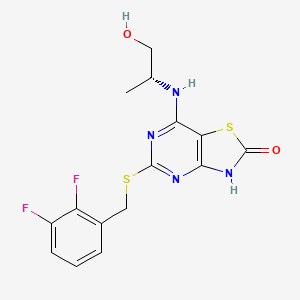
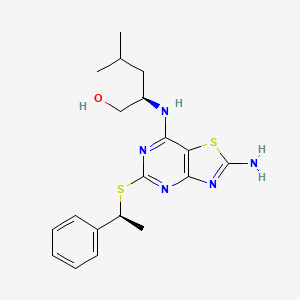
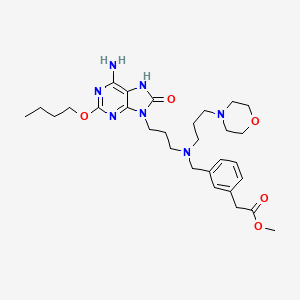
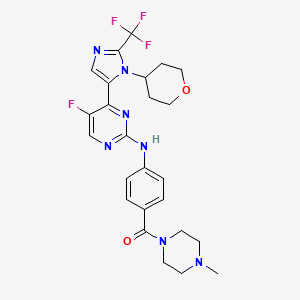
![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide](/img/structure/B1666244.png)
